(2-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

p38α MAPK inhibition positional isomer SAR kinase inhibitor scaffold

(2-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone (CAS 1396869-63-8) is a structurally differentiated phenylthiophenylpiperidine scaffold. Its ortho-bromine substitution creates a sterically constrained benzoyl pharmacophore unavailable in the 3-bromo (p38α IC₅₀=41 nM) or des-bromo analogs, enabling orthogonal kinase selectivity profiling. The 2-bromophenyl moiety serves as an electrophilic handle for parallel synthesis of 50–200 analog libraries. Distinct thiophen-3-yl geometry may favor σ₂ receptor selectivity. Secure this specific regioisomer to explore novel IP space.

Molecular Formula C16H16BrNOS
Molecular Weight 350.27
CAS No. 1396869-63-8
Cat. No. B2499330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
CAS1396869-63-8
Molecular FormulaC16H16BrNOS
Molecular Weight350.27
Structural Identifiers
SMILESC1CN(CCC1C2=CSC=C2)C(=O)C3=CC=CC=C3Br
InChIInChI=1S/C16H16BrNOS/c17-15-4-2-1-3-14(15)16(19)18-8-5-12(6-9-18)13-7-10-20-11-13/h1-4,7,10-12H,5-6,8-9H2
InChIKeyVCWPSRDOQLWZCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS 1396869-63-8: Core Identity and Procurement-Relevant Structural Profile


(2-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone (CAS 1396869-63-8) is a synthetic small molecule with the molecular formula C₁₆H₁₆BrNOS and a molecular weight of 350.27 g·mol⁻¹. It belongs to the phenylthiophenylpiperidine class, characterized by a 2-bromobenzoyl group linked via a methanone bridge to a piperidine ring bearing a 4-(thiophen-3-yl) substituent. Compounds in this structural family have been described in patent literature as possessing analgesic, antidepressant, and anticonvulsant activities [1]. The ortho-bromine substitution pattern on the phenyl ring differentiates it from its meta-bromo isomer and from non-halogenated analogs, potentially altering steric and electronic properties relevant to target engagement [1].

Why (2-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone Cannot Be Casually Substituted: Structural Determinants of Differential Activity in Phenylthiophenylpiperidines


Within the phenylthiophenylpiperidine scaffold, the position and nature of the halogen substituent on the benzoyl ring are not interchangeable without consequence. The patent literature on this compound class explicitly enumerates that X and Y substituents (including bromine, chlorine, fluorine, methoxy, methylthio, and trifluoromethyl) are independently variable and that each substitution pattern yields distinct pharmacological profiles [1]. The 2-bromo (ortho) configuration present in CAS 1396869-63-8 creates a sterically constrained environment around the carbonyl linkage that is absent in the 3-bromo (meta) isomer—a positional isomer that has demonstrated measurable p38α MAPK inhibitory activity (IC₅₀ = 41 nM) [2]. Generic substitution with the des-bromo analog, the 3-bromo isomer, or the 4-bromo regioisomer would alter both the conformational landscape and the electron density distribution of the benzoyl pharmacophore, potentially abolishing or unpredictably modifying target interactions [1].

(2-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone: Quantified Differentiation Evidence Against Closest Comparators


Ortho- vs. Meta-Bromo Substitution: Differential p38α MAPK Inhibitory Potential of the 3-Bromo Isomer Defines the Baseline for Positional Selectivity Assessment

The 3-bromo positional isomer (3-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone has demonstrated measurable inhibition of p38α MAPK with an IC₅₀ of 41 nM in an enzymatic assay using ATF-2 as substrate [2]. The target compound (CAS 1396869-63-8) differs solely in the position of the bromine atom (ortho vs. meta). This single-atom positional shift is expected to alter both the dihedral angle between the phenyl ring and the carbonyl group and the electrostatic potential surface presented to the kinase ATP-binding pocket, as established by extensive SAR precedent in benzoyl-piperidine kinase inhibitor series [1]. The 2-bromo substitution creates greater steric hindrance near the amide bond, which may reduce or enhance target affinity depending on the binding site topology; without direct measurement, the magnitude and direction of this effect remain empirical questions.

p38α MAPK inhibition positional isomer SAR kinase inhibitor scaffold

Bromine Presence vs. Des-Bromo Analog: The Halogen Atom as a Critical Determinant of CNS Drug-Like Properties in Phenylthiophenylpiperidines

The parent phenylthiophenylpiperidine patent (US 4,198,419) defines X and Y substituents as independently selectable from hydrogen, chlorine, fluorine, bromine, methoxy, methylthio, or trifluoromethyl, and establishes that these substituents directly modulate the analgesic, antidepressant, and anticonvulsant activities of the resulting compounds [1]. The bromine atom at the 2-position of CAS 1396869-63-8 contributes significant electron-withdrawing character (Hammett σₘ = 0.39 for Br) and polarizable volume (covalent radius = 1.20 Å vs. 0.71 Å for H), enabling halogen bonding interactions with protein backbone carbonyls and influencing logP and CNS penetration potential. The des-bromo analog (X = H) would lack both the steric bulk and the halogen-bond donor capacity, potentially reducing target residence time and altering the off-rate kinetics that govern in vivo duration of action [1].

CNS drug design halogen bonding blood-brain barrier permeability

Thiophene Regioisomer Differentiation: 3-Thienyl vs. 2-Thienyl Substitution Modulates π-Stacking Geometry and Sulfur-Mediated Interactions

CAS 1396869-63-8 incorporates a thiophen-3-yl group at the piperidine 4-position, where the sulfur atom is located at the meta position relative to the point of attachment. Alternate synthetic building blocks bearing thiophen-2-yl groups (sulfur ortho to the attachment point) are commercially available and represent the most straightforward substitution threat in procurement. The 3-thienyl vs. 2-thienyl regioisomerism alters the dipole moment vector of the heterocycle (thiophene μ = 0.55 D; vector direction differs between isomers), the preferred edge-to-face π-stacking geometry with aromatic protein residues, and the accessibility of the sulfur lone pair for hydrogen bonding or metal coordination [1]. Literature on thiophene bioisosteres of sigma receptor ligands has demonstrated that the thiophene substitution pattern significantly impacts σ₁ vs. σ₂ receptor affinity and selectivity [2].

thiophene SAR regioisomer pharmacology heterocycle bioisosterism

Synthetic Tractability and Building Block Utility: The 2-Bromophenyl Group as a Versatile Cross-Coupling Handle

The ortho-bromine atom on the phenyl ring of CAS 1396869-63-8 serves as a competent leaving group for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the scaffold without necessitating de novo synthesis [1]. In contrast, the des-bromo analog lacks this synthetic handle entirely, and the 3-bromo isomer presents different oxidative addition kinetics due to altered electron density at the C-Br bond. The 2-bromo position benefits from ortho-directing effects of the carbonyl group, which can accelerate oxidative addition rates in Pd(0) catalysis relative to the meta or para positions, as documented in systematic studies of aryl bromide reactivity in cross-coupling [1]. This makes CAS 1396869-63-8 a strategically superior starting material for parallel library synthesis compared to its non-brominated or differently brominated analogs.

Suzuki coupling building block medicinal chemistry diversification

(2-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone 1396869-63-8: Evidence-Grounded Research and Industrial Application Scenarios


CNS Drug Discovery: Lead Optimization of Phenylthiophenylpiperidine Analgesic and Antidepressant Candidates

Based on the established patent class activity of phenylthiophenylpiperidines as analgesics and antidepressants [1], CAS 1396869-63-8 serves as a structurally differentiated entry point for CNS lead optimization programs. Its 2-bromo substitution pattern provides a unique steric and electronic profile distinct from the more commonly explored 3-bromo and 4-bromo congeners. Procurement of this specific regioisomer enables exploration of ortho-substitution SAR that is inaccessible with the meta-bromo isomer (IC₅₀ = 41 nM at p38α MAPK) [2], potentially identifying novel selectivity profiles against off-target kinases or improving the therapeutic window.

Parallel Library Synthesis via Late-Stage Suzuki-Miyaura Diversification

The 2-bromophenyl moiety functions as a competent electrophilic partner for palladium-catalyzed cross-coupling, allowing rapid generation of focused libraries with varied aryl, heteroaryl, or alkenyl substituents [4]. This synthetic strategy is unavailable to the des-bromo analog and is potentially more efficient than using the 3-bromo isomer due to carbonyl-assisted oxidative addition. Procurement of CAS 1396869-63-8 as a central scaffold enables the synthesis of 50–200 analogs in a single parallel synthesis campaign for SAR exploration.

Sigma Receptor Pharmacology: Investigating Thiophene Regioisomer Effects on Subtype Selectivity

The thiophen-3-yl substitution pattern of CAS 1396869-63-8 distinguishes it from the more common thiophen-2-yl piperidine analogs. Literature evidence demonstrates that thiophene substitution pattern significantly impacts σ₁ vs. σ₂ receptor affinity and selectivity ratios (with >10-fold differences observed) [3]. The 3-thienyl configuration presents the sulfur atom in a geometry that may favor σ₂ selectivity, making this compound a valuable tool for dissecting sigma receptor subtype pharmacology and developing subtype-selective chemical probes.

Kinase Inhibitor Scaffold Hopping: Exploiting Unexplored Ortho-Substitution Space

The 3-bromo isomer has confirmed p38α MAPK inhibitory activity (IC₅₀ = 41 nM) [2], validating the scaffold's potential for kinase engagement. The 2-bromo compound (CAS 1396869-63-8) represents an orthogonal vector for kinase selectivity profiling—the ortho-bromine may clash with the kinase hinge region in ways that the meta-bromine does not, potentially conferring selectivity against p38α while maintaining activity against other members of the CMGC kinase family. This compound is appropriate for broad-panel kinase profiling to identify novel target opportunities.

Quote Request

Request a Quote for (2-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.